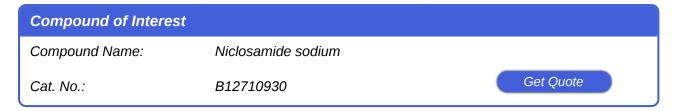


# Application Notes and Protocols: Measuring Niclosamide-Induced Changes in Mitochondrial Membrane Potential

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Niclosamide, an FDA-approved anthelmintic drug, has garnered significant interest for its potential as a repurposed anti-cancer agent. [1] Its mechanism of action involves the uncoupling of mitochondrial oxidative phosphorylation, leading to a disruption of the mitochondrial membrane potential ( $\Delta\Psi$ m), inhibition of ATP synthesis, and interruption of cellular energy metabolism. [1][2] The dissipation of  $\Delta\Psi$ m is a key indicator of mitochondrial dysfunction and an early hallmark of apoptosis. Therefore, accurate measurement of Niclosamide-induced changes in  $\Delta\Psi$ m is crucial for understanding its anti-cancer activity and for the development of novel therapeutics.

These application notes provide detailed protocols for three common fluorescent probe-based assays to measure changes in mitochondrial membrane potential induced by Niclosamide: the JC-1, TMRM, and TMRE assays.

# Principle of Mitochondrial Membrane Potential Measurement

The mitochondrial membrane potential is a key parameter of mitochondrial function. In healthy, respiring cells, the electron transport chain pumps protons from the mitochondrial matrix to the



intermembrane space, creating an electrochemical gradient. This results in a negative charge on the inner mitochondrial membrane relative to the cytoplasm. The assays described here utilize cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner. A decrease in  $\Delta\Psi m$ , as induced by Niclosamide, results in a reduced accumulation of these dyes, which can be quantified by measuring the change in fluorescence.

# Data Presentation: Quantitative Effects of Niclosamide on Mitochondrial Membrane Potential

The following table summarizes quantitative data from various studies on the effect of Niclosamide on mitochondrial membrane potential in different cell lines.



Cell Line	Assay	Niclosamid e Concentrati on (µM)	Incubation Time	Observed Effect on ΔΨm	Reference
Cholangiocar cinoma (CCA) Cells (KKU-100 and KKU- 213A)	TMRE	IC25, IC50, IC75	48 hours	Dose- dependent decrease in TMRE fluorescence intensity.	[1]
Human Chondrosarc oma Cells (SW1353 and CAL78)	JC-1	0.6, 1.2, 2.0	24 hours	Dose- dependent decrease in the red/green fluorescence ratio.	[3]
Myeloma Cells (H929 and JJN3)	TMRE	3.2	5 minutes	Rapid decrease in TMRE fluorescence intensity.	[2]
Myeloma Cells	JC-1	Not Specified	4 hours	Increase in green fluorescence, indicating loss of ΔΨm.	[2]
Gastric Cancer Cells (HGC-27 and MKN-74)	JC-1	0.5, 1, 2, 2.5, 5, 10	48 hours	Dose- dependent increase in green fluorescence.	[4]
HeLa Cells	JC-1	10	8 hours	Significant increase in mitochondrial	[5]



depolarizatio n (from 14% to 60%).

# Experimental Protocols JC-1 Assay for Mitochondrial Membrane Potential

The JC-1 assay is a widely used method to monitor mitochondrial health. JC-1 is a ratiometric dye that exists as green fluorescent monomers at low concentrations (in the cytoplasm and in mitochondria with low  $\Delta\Psi$ m) and forms red fluorescent "J-aggregates" in healthy mitochondria with high  $\Delta\Psi$ m. A decrease in the red/green fluorescence ratio is indicative of mitochondrial depolarization.

#### Materials:

- JC-1 dye
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Black, clear-bottom 96-well plates (for plate reader) or appropriate plates/slides for microscopy/flow cytometry
- Niclosamide stock solution
- Positive control (e.g., FCCP or CCCP)
- Fluorescence plate reader, fluorescence microscope, or flow cytometer

#### Protocol:

- Cell Seeding: Seed cells in a 96-well plate (or other suitable vessel) and allow them to adhere overnight.
- Compound Treatment: Treat cells with various concentrations of Niclosamide for the desired duration. Include untreated cells as a negative control and cells treated with a known



mitochondrial uncoupler like FCCP (e.g., 10 μM for 10-30 minutes) as a positive control.

### · JC-1 Staining:

- Prepare a fresh JC-1 staining solution at a final concentration of 1-10 μg/mL in prewarmed cell culture medium.
- Remove the culture medium from the cells and add the JC-1 staining solution.
- Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

### Washing:

- Carefully remove the staining solution.
- Wash the cells once or twice with pre-warmed PBS or assay buffer.

#### • Fluorescence Measurement:

- Fluorescence Plate Reader: Measure the fluorescence intensity of J-aggregates (red) at Ex/Em ~560/595 nm and JC-1 monomers (green) at Ex/Em ~485/535 nm. The ratio of red to green fluorescence is calculated to determine the change in ΔΨm.
- Fluorescence Microscopy: Observe the cells using appropriate filter sets for red and green fluorescence. Healthy cells will exhibit red mitochondrial staining, while apoptotic or depolarized cells will show green fluorescence.
- Flow Cytometry: Analyze the cells on a flow cytometer. Healthy cells will be predominantly
  in the red fluorescence channel (e.g., FL2), while cells with depolarized mitochondria will
  shift to the green fluorescence channel (e.g., FL1).

## TMRM/TMRE Assay for Mitochondrial Membrane Potential

Tetramethylrhodamine, methyl ester (TMRM) and tetramethylrhodamine, ethyl ester (TMRE) are cell-permeant, cationic, red-orange fluorescent dyes that accumulate in active mitochondria. A decrease in mitochondrial membrane potential results in a decrease in the fluorescence intensity of these dyes within the mitochondria.



#### Materials:

- TMRM or TMRE dye
- Cell culture medium
- Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
- Black, clear-bottom 96-well plates or appropriate imaging dishes/slides
- Niclosamide stock solution
- Positive control (e.g., FCCP or CCCP)
- Fluorescence plate reader, fluorescence microscope, or flow cytometer

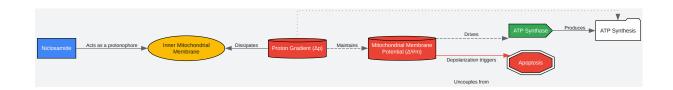
### Protocol:

- Cell Seeding: Seed cells in a suitable vessel and allow them to adhere.
- Compound Treatment: Treat cells with the desired concentrations of Niclosamide for the specified time. Include negative and positive controls.
- TMRM/TMRE Staining:
  - Prepare a working solution of TMRM or TMRE in pre-warmed cell culture medium. The final concentration typically ranges from 20-200 nM.
  - Remove the culture medium and add the TMRM/TMRE staining solution to the cells.
  - Incubate for 20-30 minutes at 37°C, protected from light.
- Washing (Optional but Recommended for Microscopy):
  - Gently wash the cells once or twice with pre-warmed PBS or HBSS to remove the dye from the medium.
- Fluorescence Measurement:



- Fluorescence Plate Reader: Measure the fluorescence intensity at Ex/Em ~549/575 nm.
- Fluorescence Microscopy: Image the cells using a rhodamine or TRITC filter set. A
  decrease in the intensity of mitochondrial fluorescence indicates depolarization.
- Flow Cytometry: Analyze the cells on a flow cytometer, measuring the fluorescence in the appropriate red channel.

# Visualizations Signaling Pathway of Niclosamide-Induced Mitochondrial Depolarization

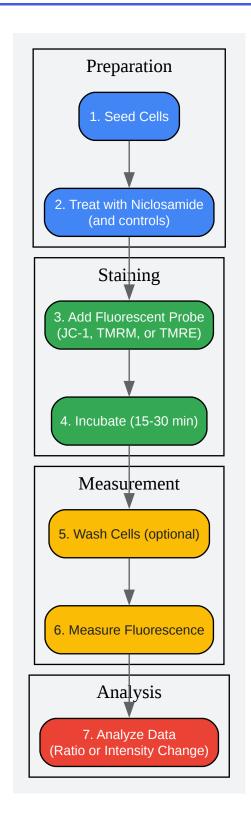


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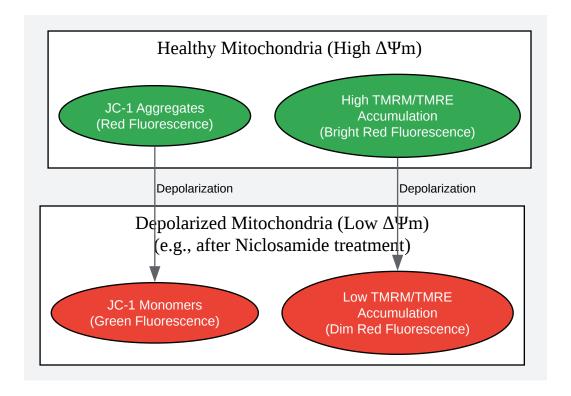
Caption: Niclosamide acts as a protonophore, dissipating the mitochondrial proton gradient.

### Experimental Workflow for Measuring ΔΨm









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